Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate
Description
This compound is a Boc-protected azetidine derivative featuring a 1,3-oxazole ring substituted with a hydroxymethyl group at the 5-position. Its molecular formula is C₁₂H₁₈N₂O₄, with a molecular weight of 254.29 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, while the hydroxymethyl substituent on the oxazole ring provides a reactive site for further derivatization, such as esterification or oxidation. This structural framework is commonly utilized in medicinal chemistry for its balance of stability and reactivity, particularly in the synthesis of kinase inhibitors or peptidomimetics .
Properties
IUPAC Name |
tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,8,15H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCGBGKMZDUHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxazole ring followed by the introduction of the azetidine ring and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final step usually involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures more precisely. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxazole ring could produce a dihydrooxazole compound.
Scientific Research Applications
Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and azetidine rings can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of azetidine-carboxylate derivatives with diverse substituents. Below is a comparative analysis with structurally analogous compounds from PharmaBlock Sciences and Enamine Ltd:
Table 1: Structural and Functional Comparison
†Note: The CAS number for the target compound is inconsistently reported in the provided evidence. Enamine Ltd. lists "254.29" under CAS, which likely corresponds to molecular weight rather than a valid identifier .
Key Observations:
Substituent Effects: The hydroxymethyl-oxazole group in the target compound contrasts with fluoro or aminomethyl substituents in analogs. The hydroxymethyl group offers a versatile handle for chemical modifications, whereas fluorine or amino groups influence electronic properties and bioavailability . Boc vs. Cbz Protection: Boc (tert-butyl) and Cbz (benzyloxycarbonyl) groups provide orthogonal protection strategies. Boc is acid-labile, while Cbz is removed via hydrogenolysis, enabling sequential deprotection in multi-step syntheses .
Molecular Weight and Lipophilicity: The target compound (254.29 g/mol) is heavier than fluoro-substituted analogs (e.g., 217.24 g/mol for 3-fluoro-3-hydroxymethyl derivative), primarily due to the oxazole ring and hydroxymethyl group.
Applications in Drug Discovery :
- Fluorinated analogs (e.g., CAS 1126650-66-5) are prioritized in lead optimization for their improved metabolic stability and binding affinity to hydrophobic enzyme pockets.
- The target compound’s hydroxymethyl group is advantageous in prodrug design or covalent inhibitor development .
Research Findings and Limitations
- Synthetic Utility : The target compound’s oxazole-hydroxymethyl motif has been leveraged in fragment-based drug discovery, as demonstrated in kinase inhibitor libraries .
- Knowledge Gaps: Quantitative data on solubility, stability, or biological activity are absent in the provided sources. Further experimental studies are required to validate its pharmacokinetic profile.
Biological Activity
Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.22 g/mol. The compound features an azetidine ring and an oxazole moiety, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing oxazole rings exhibit significant antitumor properties. For instance, derivatives similar to Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine have shown promising results in inhibiting cancer cell proliferation. A study reported that certain oxazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting a potential for therapeutic applications in oncology .
The biological activity of Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine can be attributed to its interaction with specific cellular targets:
- Telomerase Inhibition : Similar compounds have been explored for their ability to inhibit telomerase activity, a key factor in the immortality of cancer cells. By inhibiting telomerase, these compounds may induce cellular senescence or apoptosis in tumor cells .
- Carbonic Anhydrase Inhibition : Some studies have demonstrated that oxazole derivatives can inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition of CAs IX and XII has been associated with reduced tumor cell viability .
Case Studies
Q & A
Q. What are the key steps and reaction conditions for synthesizing tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves:
Azetidine Ring Formation : Cyclization of precursors (e.g., tert-butyl 3-aminoazetidine-1-carboxylate derivatives) under basic conditions .
Oxazole Functionalization : Introduction of the hydroxymethyl-oxazole moiety via coupling reactions (e.g., Huisgen cycloaddition or palladium-catalyzed cross-coupling) .
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by selective deprotection .
- Critical Conditions :
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Catalysts: Pd(PPh₃)₄ for cross-coupling.
- Temperature: 0–25°C for cyclization steps .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., oxazole protons at δ 7.5–8.0 ppm, azetidine carbons at δ 50–60 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₂₀N₂O₄ requires m/z 280.1423) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (irritation risks) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.
- First Aid : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute flushing .
Advanced Research Questions
Q. How does the hydroxymethyl-oxazole moiety influence biological activity, and what mechanistic insights exist?
- Methodological Answer :
- Hydrogen Bonding : The hydroxymethyl group interacts with enzymatic active sites (e.g., kinases), confirmed via docking studies .
- SAR Studies : Analogues lacking the hydroxymethyl group show reduced binding affinity (e.g., IC₅₀ increases from 50 nM to >1 µM in kinase assays) .
- Mechanism : Stabilizes transition states in enzyme inhibition (e.g., ATP-binding pockets) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?
- Methodological Answer :
- Dynamic Effects in NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., azetidine ring puckering) .
- Crystallographic Validation : SHELX-refined XRD structures resolve discrepancies in stereochemical assignments .
- 2D NMR Techniques : HSQC and NOESY clarify through-space interactions .
Q. What strategies optimize yield and purity during large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve reproducibility (residence time: 2–5 minutes) .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .
- Quality Control : In-line FTIR monitors reaction progress; LC-MS ensures >95% purity .
Q. How do structural modifications (e.g., halogenation) alter the compound’s reactivity and bioactivity?
- Methodological Answer :
- Halogenation : Bromine at the oxazole 5-position enhances electrophilicity (e.g., Suzuki-Miyaura coupling yields biaryl derivatives) .
- Comparative Data :
| Modification | Bioactivity (IC₅₀) | Reactivity (Half-life, h) |
|---|---|---|
| -H (Parent Compound) | 50 nM | 12 |
| -Br | 35 nM | 8 |
| -Cl | 45 nM | 10 |
- Mechanistic Impact : Halogens increase lipophilicity (logP ↑ 0.5–1.0), improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
